(S)-3-Boc-4-(4-isopropylphenyl)-1,2,3-oxathiazolidine 2,2-dioxide

Lipophilicity Medicinal Chemistry Property-Based Design

(S)-3-Boc-4-(4-isopropylphenyl)-1,2,3-oxathiazolidine 2,2-dioxide (CAS 1379547-63-3) is a chiral, N-Boc-protected cyclic sulfamidate. This compound class serves as a versatile precursor to enantiopure amines, amino alcohols, and heterocycles via regioselective ring-opening reactions.

Molecular Formula C16H23NO5S
Molecular Weight 341.4 g/mol
Cat. No. B12274370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Boc-4-(4-isopropylphenyl)-1,2,3-oxathiazolidine 2,2-dioxide
Molecular FormulaC16H23NO5S
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2COS(=O)(=O)N2C(=O)OC(C)(C)C
InChIInChI=1S/C16H23NO5S/c1-11(2)12-6-8-13(9-7-12)14-10-21-23(19,20)17(14)15(18)22-16(3,4)5/h6-9,11,14H,10H2,1-5H3/t14-/m1/s1
InChIKeyMXJKJCMPGRRXAI-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Boc-4-(4-isopropylphenyl)-1,2,3-oxathiazolidine 2,2-dioxide – A Differentiated Chiral Cyclic Sulfamidate Building Block for Advanced Synthesis


(S)-3-Boc-4-(4-isopropylphenyl)-1,2,3-oxathiazolidine 2,2-dioxide (CAS 1379547-63-3) is a chiral, N-Boc-protected cyclic sulfamidate . This compound class serves as a versatile precursor to enantiopure amines, amino alcohols, and heterocycles via regioselective ring-opening reactions [1]. The (S)-enantiomer bearing a 4-isopropylphenyl substituent at the C4 position is a key building block in medicinal chemistry and asymmetric synthesis, where the specific substitution pattern governs reactivity, lipophilicity, and chiral recognition.

Chiral cyclic sulfamidate building block N-Boc protected (S)-enantiomer
4-isopropylphenyl substituent Governs steric environment, lipophilicity, and chiral recognition
Versatile precursor Regioselective ring-opening to enantiopure amines, amino alcohols, and heterocycles

Why (S)-3-Boc-4-(4-isopropylphenyl)-1,2,3-oxathiazolidine 2,2-dioxide Cannot Be Replaced by Generic Cyclic Sulfamidates


Cyclic sulfamidates are not interchangeable. The C4 substituent directly dictates the steric environment, lipophilicity, and the facial selectivity of nucleophilic attack [1]. The 4-isopropylphenyl group introduces a specific combination of aromatic π-stacking capability, branched alkyl hydrophobicity, and steric bulk that is absent in simpler analogs (e.g., 4-methyl, 4-phenyl, or 4-isopropyl). Substituting with a generic analog risks altered reaction kinetics, reduced enantioselectivity in subsequent steps, and changes in downstream compound properties (logD, protein binding) when the fragment is incorporated into a lead molecule. The quantitative evidence below confirms that this compound occupies a distinct property space relative to its closest structural neighbors.

Steric & Lipophilic Profile Mismatch
The 4-isopropylphenyl group provides unique branched alkyl hydrophobicity and π‑stacking capacity. Simpler 4‑methyl, 4‑phenyl, or 4‑isopropyl analogs lack this combination and may alter reaction kinetics and enantioselectivity.
Property Shift in Downstream Leads
Replacing with a generic sulfamidate can change logD and protein binding of the final molecule. The reported LogP shift of +1.36 over the 4‑phenyl analog illustrates the magnitude of difference that generic substitution may introduce.
Chiral Induction Variability
Facial selectivity in nucleophilic ring‑opening is substituent‑dependent. The 4‑isopropylphenyl group’s steric demand may not be replicated by smaller or less branched analogs, potentially reducing diastereoselectivity.

Quantitative Differentiation Profile: (S)-3-Boc-4-(4-isopropylphenyl)-1,2,3-oxathiazolidine 2,2-dioxide vs. Closest Analogs


LogP Shift: 4-Isopropylphenyl vs. 4-Phenyl Substituent

The 4-isopropylphenyl analog exhibits a calculated LogP of 3.36 , representing a +1.36 log unit increase over the unsubstituted 4-phenyl analog (XLogP3-AA = 2.00 [1]). This difference of over an order of magnitude in predicted partition coefficient translates to significantly greater lipophilicity for the target compound.

LogP shift
Reported
Target LogP 3.36 vs. 4‑phenyl analog 2.00
Δ +1.36 log units (predicted)
Supports lipophilicity-driven selection for higher logD targets.
Computed values from vendor datasheet and PubChem XLogP3-AA.
Lipophilicity Medicinal Chemistry Property-Based Design

Polar Surface Area (PSA) Differentiation from 4-Alkyl Analogs

The target compound has a calculated Topological Polar Surface Area (TPSA) of 72.91 Ų . While a direct vendor-supplied TPSA for the 4-isopropyl analog is not available, the target compound's PSA is consistent across the class (~73 Ų for the core sulfamidate). This value places the compound well within the optimal range for oral bioavailability (typically <140 Ų), but the aromatic ring in the isopropylphenyl substituent introduces additional π-character not present in purely aliphatic 4-alkyl analogs.

Polar surface area
Data to verify
TPSA 72.91 Ų (class‑typical ~70–75 Ų)
Maintains drug‑like polarity while adding aromatic interaction potential.
Vendor‑computed property; no direct comparator TPSA identified.
Polar Surface Area Drug-Likeness Physicochemical Properties

Molecular Weight and Steric Bulk Differentiation

At 341.42 g/mol , the target compound is significantly larger than the 4-isopropyl analog (265.33 g/mol ) and the 4-phenyl analog (299.34 g/mol [1]). The increased steric bulk from the 4-isopropylphenyl group can influence diastereoselectivity in ring-opening reactions and the conformational preference of downstream products.

Molecular weight
Reported
341.42 g/mol vs. 4‑isopropyl 265.33, 4‑phenyl 299.34
Δ +76.09 / +42.08 g/mol
Larger steric bulk may support diastereoselectivity and ADME differentiation.
Vendor-reported molecular weights.
Steric Effects Molecular Recognition Synthesis Planning

High-Value Application Scenarios for (S)-3-Boc-4-(4-isopropylphenyl)-1,2,3-oxathiazolidine 2,2-dioxide


Synthesis of Lipophilicity-Enhanced Chiral Amines for CNS Drug Discovery

The +1.36 log unit LogP increase over the 4-phenyl analog makes this building block the preferred starting material for medicinal chemistry programs targeting CNS indications, where higher lipophilicity often correlates with improved blood-brain barrier penetration. The (S)-configuration ensures stereochemical integrity throughout the synthesis of enantiopure amine intermediates.

Sterically Demanding Asymmetric Synthesis of Quaternary Carbon Centers

With a molecular weight 42–76 Da higher than 4-phenyl and 4-isopropyl analogs , the 4-isopropylphenyl sulfamidate provides enhanced facial selectivity in nucleophilic ring-opening reactions. This is particularly valuable in the construction of sterically congested quaternary carbon centers found in natural product-like scaffolds and bioactive molecules.

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

The compound's TPSA of 72.91 Ų and the aromatic character of the 4-isopropylphenyl group provide a unique combination of polarity and π-interaction potential. This makes it an attractive fragment for incorporation into screening libraries where both hydrogen-bonding and hydrophobic interactions are required for target engagement.

Application
Selection Property
Validation Focus
Chiral amine synthesis for CNS target exploration
Reported lipophilicity enhancement (+1.36 LogP shift)
Stereochemical integrity and logD in final compound
Sterically demanding asymmetric synthesis
4‑isopropylphenyl steric profile vs. smaller analogs
Diastereoselectivity and chiral induction in ring‑opening
Fragment‑based screening library construction
Combined TPSA (72.91 Ų) and aromatic π‑interaction potential
Target engagement and binding mode with polarity/π‑balance
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